4-Methoxyandrostenedione is a synthetic compound derived from androgens, specifically a derivative of androstenedione. It is characterized by the presence of a methoxy group at the fourth position of the steroid structure. This modification can influence the compound's biological activity and pharmacological properties. The compound is primarily researched for its potential applications in medicine, particularly in hormone replacement therapies and possibly in cancer treatment.
4-Methoxyandrostenedione can be synthesized through various chemical methods, often involving modifications of existing steroid frameworks. Its synthesis is of interest in both pharmaceutical chemistry and endocrinology due to its structural similarities to naturally occurring hormones.
4-Methoxyandrostenedione is classified as a synthetic androgenic steroid. It falls under the category of anabolic steroids, which are known for their muscle-building properties, and has been studied for its potential effects on hormone levels in humans.
The synthesis of 4-Methoxyandrostenedione typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired yield and purity of 4-Methoxyandrostenedione. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula of 4-Methoxyandrostenedione is C_20H_26O_3, indicating it consists of 20 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms. The structure features:
4-Methoxyandrostenedione can undergo various chemical reactions typical for steroids:
The reactivity of 4-Methoxyandrostenedione depends on the functional groups present and the conditions applied during reactions. For instance, under acidic conditions, the methoxy group may be hydrolyzed to yield hydroxyl derivatives.
The mechanism by which 4-Methoxyandrostenedione exerts its biological effects involves interaction with androgen receptors in target tissues. Upon binding to these receptors:
Studies indicate that compounds with similar structures often exhibit varying degrees of androgenic activity, which can be quantitatively assessed through receptor binding assays.
4-Methoxyandrostenedione has been investigated for several applications:
4-Methoxyandrostenedione (4-MeO-AD) is a semisynthetic steroid derivative characterized by a methoxy group (-OCH₃) at the C4 position of the androstenedione backbone. Its core structure retains the androstane skeleton (C19H28O₂) with modifications that significantly alter its biochemical behavior. The methoxy group introduces steric hindrance at the Δ⁴-3-keto moiety, preventing enolization and nucleophilic attacks that typically occur at this site in unmodified androstenedione. This modification locks the A-ring in a planar conformation, thereby limiting interactions with enzymes dependent on the α,β-unsaturated ketone system [1] [9].
X-ray crystallographic studies reveal that the methoxy group adopts an equatorial orientation relative to the A-ring, minimizing torsional strain. The C4-methoxy configuration disrupts hydrogen-bonding networks critical for substrate recognition by 17β-hydroxysteroid dehydrogenases (17β-HSDs) and aromatase enzymes. Additionally, the C10/C13 angular methyl groups and C17 ketone maintain the trans-fusion of steroid rings, preserving overall rigidity [7].
Electronic properties of 4-MeO-AD include reduced electrophilicity at C3 due to resonance donation from the methoxy oxygen, quantified by a 0.15 eV increase in the highest occupied molecular orbital (HOMO) energy compared to androstenedione. This electronic redistribution decreases reactivity toward NADPH-dependent reductases [5].
Table 1: Structural Features of 4-Methoxyandrostenedione vs. Androstenedione
Property | 4-Methoxyandrostenedione | Androstenedione |
---|---|---|
C4 Substituent | Methoxy (-OCH₃) | Hydrogen (=O) |
A-Ring Conformation | Planar (restricted) | Enolizable (flexible) |
Electrophilicity at C3 | Reduced (resonance-stabilized) | High (α,β-unsaturated ketone) |
H-bond Acceptor Sites | 2 (C3=O, C17=O) | 3 (C3=O, C4=O, C17=O) |
4-MeO-AD is not an endogenous steroid; its synthesis relies on chemical modification of biologically derived precursors. The primary biosynthetic route utilizes androstenedione extracted from phytosterols (e.g., β-sitosterol) via microbial biotransformation. Mycolicibacterium species (formerly Mycobacterium) catalyze the side-chain cleavage of phytosterols to androstenedione through a series of oxidations involving 3β-hydroxysteroid dehydrogenase (3β-HSD) and C17,20-lyase [8] [9].
The enzymatic pathway proceeds as follows:
Key enzymes in precursor biosynthesis include:
17β-HSD enzymes are pivotal in regulating steroid potency by interconverting 17-keto and 17β-hydroxy steroids. 4-MeO-AD exhibits differential interactions with 17β-HSD isoforms due to its C4 modification:
Table 2: Enzymatic Kinetics of 17β-HSD Isoforms with 4-Methoxyandrostenedione
17β-HSD Isoform | Reaction Direction | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Inhibition/Reduction |
---|---|---|---|---|
Type 1 (HSD17B1) | Reduction (E1→E2) | 220 ± 15 | 1.2 ± 0.1 | Weak substrate |
Type 3 (HSD17B3) | Reduction (AD→T) | – | – | Kᵢ = 18 ± 2 μM |
Type 5 (AKR1C3) | Reduction | 95 ± 8 | 0.8 ± 0.05 | Slow reduction |
The C4 methoxylation confers distinct biochemical and pharmacological properties compared to androstenedione and its hydroxylated analogs:
The methoxylation strategy represents a targeted chemical modification to block specific metabolic pathways while preserving core steroidal architecture for structure-activity studies.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7